5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
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Overview
Description
5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole: is a heterocyclic compound that belongs to the benzotriazole family. This compound is characterized by the presence of a bromine atom at the 5th position, a fluorine atom at the 6th position, and a methyl group at the 1st position on the benzotriazole ring. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-fluoroaniline and sodium nitrite.
Diazotization: The amine group of 5-bromo-2-fluoroaniline is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Cyclization: The diazonium salt undergoes cyclization in the presence of a suitable catalyst, such as copper(I) chloride, to form the benzotriazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzotriazole ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles or electrophiles are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Products: Various substituted benzotriazole derivatives.
Oxidation and Reduction Products: Different oxidation states and reduced forms of the compound.
Coupling Products: Complex molecules with extended conjugation and functional groups.
Scientific Research Applications
Chemistry: 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its derivatives have shown potential as inhibitors of specific enzymes involved in disease pathways .
Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. They have shown promising results in preclinical studies .
Industry: In the industrial sector, this compound is used as a corrosion inhibitor, especially for metals like copper and its alloys. It is also used in the formulation of photographic chemicals and as a stabilizer in various materials .
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form π–π stacking interactions and hydrogen bonds with these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
5-Bromo-6-fluoro-1-methylbenzoimidazole: Similar structure with an imidazole ring instead of a triazole ring.
Tolyltriazole: A benzotriazole derivative with a methyl group on the benzene ring.
Other Benzotriazole Derivatives: Various derivatives with different substituents on the benzotriazole ring.
Uniqueness: 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is unique due to the presence of both bromine and fluorine atoms on the benzotriazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-bromo-6-fluoro-1-methylbenzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFN3/c1-12-7-3-5(9)4(8)2-6(7)10-11-12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXBGSDYACQLLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=N1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718352 |
Source
|
Record name | 5-Bromo-6-fluoro-1-methyl-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-48-5 |
Source
|
Record name | 1H-Benzotriazole, 5-bromo-6-fluoro-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-fluoro-1-methyl-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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